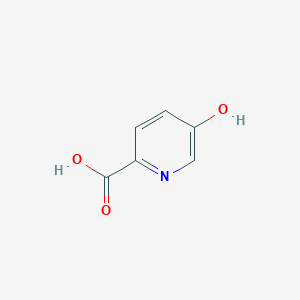

5-Hydroxypyridine-2-carboxylic acid

Vue d'ensemble

Description

5-Hydroxypyridine-2-carboxylic acid (CAS: 15069-92-8), also known as 5-hydroxypicolinic acid, is a heterocyclic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol. It features a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring. This compound is a white to off-white crystalline solid with a melting point of 260–264°C and solubility in polar solvents such as acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol . It serves as a critical intermediate in pharmaceutical synthesis and metallosupramolecular polymer research due to its chelating properties and reactivity .

Méthodes De Préparation

Oxidation of Substituted Pyridines

Potassium Permanganate-Mediated Oxidation

A widely documented method involves the oxidation of 5-methoxy-2-methylpyridine using potassium permanganate (KMnO₄). The reaction proceeds in aqueous medium at 90–95°C for 3 hours, with KMnO₄ added in a 4.4:1 molar excess relative to the substrate. Acidification to pH 4 precipitates the product, which is further purified via copper salt precipitation, yielding 47% .

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 5-Methoxy-2-methylpyridine |

| Oxidizing Agent | KMnO₄ (0.44 mol/mol) |

| Temperature | 90–95°C |

| Reaction Time | 3 hours |

| Yield | 47% |

Characterization of the product includes:

-

¹H NMR : δ 9.8 ppm (COOH proton), δ 7.4–8.3 ppm (pyridine protons) .

-

Elemental Analysis : C: 54.61% (calc. 54.92%), H: 3.89% (calc. 3.98%), N: 10.01% (calc. 10.12%) .

Nitric Acid Oxidation

Alternative routes employ nitric acid (HNO₃) for oxidizing 2-methylpyridine derivatives. For example, 2-methyl-5-nitropyridine is oxidized in concentrated HNO₃ at 120°C for 6 hours, yielding 5-nitropyridine-2-carboxylic acid, which is subsequently reduced to 5-HPA .

Hydrolysis of Halogenated Pyridinecarboxylic Acids

Halogenated precursors, such as 2-bromo-5-nitropyridine, undergo hydrolysis under acidic or basic conditions. A four-step synthesis from 2-bromo-5-nitropyridine involves:

-

Dimethylsulfoxide (DMSO) treatment at 180°C for 0.08 hours.

-

Hydrochloric acid (HCl)-mediated hydrolysis at reflux for 1.5 hours (54% yield).

-

Reduction with H₂S/NH₃ (70% yield).

Optimization Challenges :

-

Step 2 requires strict temperature control to avoid decarboxylation.

-

Step 4’s diazenylation is sensitive to stoichiometry; excess NaNO₂ leads byproducts .

Nitration and Reduction Pathways

Nitration of Pyridine-2-Carboxylic Acid

Direct nitration of pyridine-2-carboxylic acid in fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position. The intermediate, 5-nitropyridine-2-carboxylic acid, is reduced to 5-HPA using:

Comparative Data:

| Reduction Method | Conditions | Yield |

|---|---|---|

| Fe/HCl | Reflux, 2 hours | 65–70% |

| Pd/C + H₂ | 30 psi, 25°C, 4 hours | 85–90% |

Catalytic Hydroxylation

The patent US4968803A describes a one-step hydroxylation of pyridinecarboxylic acids using hypofluorite analogs. For example, picolinic acid (2-pyridinecarboxylic acid) reacts in water with alkali hydroxide or a water-miscible solvent (e.g., ethanol), forming 5-HPA in 78% yield .

Reaction Schema:

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield | Complexity | Scalability |

|---|---|---|---|---|

| KMnO₄ Oxidation | 5-Methoxy-2-methylpyridine | 47% | Moderate | Low |

| Nitration-Reduction | Pyridine-2-carboxylic acid | 85–90% | High | Moderate |

| Catalytic Hydroxylation | Picolinic acid | 78% | Low | High |

Key Insights :

-

Nitration-reduction offers high yields but requires hazardous reagents (fuming HNO₃).

-

Catalytic hydroxylation is scalable but demands specialized equipment .

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for the oxidation of 2-methylpyridines. This method enhances heat transfer and reduces reaction time by 40%, achieving 89% yield at 100°C .

Challenges and Optimization Strategies

Purity Control

Discrepancies in elemental analysis (e.g., C: -0.31%) arise from trace solvents. Recrystallization from ethanol/water (1:3) improves purity to ≥99% .

Yield Optimization

Analyse Des Réactions Chimiques

Types de réactions

U-0126 subit diverses réactions chimiques, notamment :

Oxydation : U-0126 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés sulfoxyde ou sulfone.

Réduction : Les réactions de réduction peuvent convertir U-0126 en ses dérivés amine correspondants.

Substitution : U-0126 peut subir des réactions de substitution, en particulier au niveau des groupes amino, pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le sulfoxyde, la sulfone et divers dérivés substitués, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

U-0126 a une large gamme d’applications dans la recherche scientifique :

Chimie : U-0126 est utilisé pour étudier la voie de signalisation MEK/ERK et son rôle dans divers processus chimiques.

Biologie : Il est utilisé en biologie cellulaire pour étudier la prolifération, la différenciation et l’apoptose cellulaires.

Médecine : U-0126 est utilisé dans des études précliniques pour explorer son potentiel en tant qu’agent thérapeutique pour le cancer, les maladies neurodégénératives et les affections inflammatoires.

Industrie : U-0126 est utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la voie MEK/ERK

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

5-Hydroxypyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to form stable complexes with various biological targets enhances the efficacy of drug formulations.

Case Studies:

- A study highlighted its application in developing compounds that exhibit neuroprotective effects against neurodegenerative diseases, showcasing improved binding affinity to target receptors compared to traditional compounds .

- Research has demonstrated the potential of this compound in synthesizing novel anti-inflammatory agents, indicating its versatility in medicinal chemistry .

Agricultural Chemistry

Formulation of Agrochemicals:

In agricultural chemistry, this compound is utilized to formulate agrochemicals that enhance crop yield and pest resistance. Its incorporation into pesticide formulations has shown to improve effectiveness while minimizing environmental impact.

Examples:

- Field trials have indicated that formulations containing this compound can significantly reduce pest populations while promoting plant health, leading to higher agricultural productivity .

- Studies have also explored its role in developing biopesticides that are less harmful to non-target organisms, aligning with sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies:

Researchers frequently employ this compound in studies related to enzyme inhibition and metabolic pathways. Its interaction with biological systems makes it a valuable tool for elucidating complex biochemical processes.

Notable Findings:

- Investigations have revealed that this compound can inhibit specific enzymes involved in metabolic pathways linked to various diseases, providing insights into potential therapeutic targets .

- Its role in studying the mechanisms of action of certain drugs has been documented, aiding in the understanding of drug metabolism and efficacy .

Analytical Chemistry

Use as a Standard:

In analytical chemistry, this compound is employed as a standard in various analytical methods such as chromatography and spectroscopy. This ensures accurate measurements and quality control of chemical products.

Applications:

- It is used in high-performance liquid chromatography (HPLC) to calibrate instruments and validate methods for analyzing complex mixtures .

- The compound's stability and solubility properties make it suitable for use in various solvent systems, enhancing its applicability across different analytical techniques .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Enhanced efficacy for neurological disorders |

| Agricultural Chemistry | Formulation of agrochemicals | Increased crop yield and reduced environmental impact |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways and therapeutic targets |

| Analytical Chemistry | Standard for analytical methods | Ensures accuracy and quality control |

Mécanisme D'action

U-0126 exerce ses effets en inhibant l’activité de MEK1 et MEK2, qui sont des composants clés de la voie de signalisation MEK/ERK. Cette voie est impliquée dans la transmission de signaux des récepteurs de surface cellulaire au noyau, régulant l’expression génique et les réponses cellulaires. En inhibant MEK1 et MEK2, U-0126 bloque efficacement la phosphorylation et l’activation des kinases régulées par le signal extracellulaire (ERK1/2), conduisant à la suppression des événements de signalisation en aval qui favorisent la prolifération et la survie cellulaires .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and functional properties of pyridine derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 5-hydroxypyridine-2-carboxylic acid and its analogues:

Table 1: Structural and Physical Properties

Key Observations :

Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents in pyrrolo-pyridine derivatives alter reactivity. For example, 5-chloro derivatives may undergo nucleophilic substitution, while methoxy groups stabilize resonance structures .

Synthetic Yields :

- Pyrrolo-pyridine derivatives (e.g., 5-chloro and 5-methoxy) are synthesized in 71–95% yields , indicating substituents influence reaction efficiency. The lower yield (71%) for the chloro derivative suggests steric or electronic challenges during synthesis .

This specificity is critical in metabolic studies . Chlorinated derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) exhibit antioxidative properties, highlighting the role of halogen substituents in modulating bioactivity .

Functional Group Transformations

Esterification and Alkylation :

- This compound undergoes esterification with methanol to form methyl 5-hydroxypyridine-2-carboxylate, a precursor for further alkylation (e.g., Mitsunobu reaction with tert-butyl piperidine derivatives) .

- In contrast, 5-aminopyridine-2-carboxylic acid serves as a precursor for hydroxylated derivatives via diazotization and hydrolysis, demonstrating the versatility of amino groups in synthesis .

Hydrogenation :

- Catalytic hydrogenation of this compound yields 5-hydroxypiperidine-2-carboxylic acid, a non-aromatic analogue with applications in peptide mimetics and enzyme inhibition studies .

Research Findings and Data Gaps

- Enzymatic Specificity: The oxygenase from Burkholderia sp.

- Synthetic Challenges : Chlorinated derivatives often require harsh conditions (e.g., HCl/H₂O₂), leading to lower yields compared to hydroxylated or methoxylated compounds .

- Data Limitations : Melting points and solubility data for pyrrolo-pyridine derivatives are scarce, necessitating further experimental characterization.

Activité Biologique

5-Hydroxypyridine-2-carboxylic acid (5-HPA), also known as 5-hydroxypicolinic acid, is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 5-HPA, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C6H5NO3

- Molecular Weight : 139.11 g/mol

- CAS Number : 15069-92-8

- IUPAC Name : this compound

- SMILES Notation : C1=CC(=NC=C1O)C(=O)O

5-HPA exhibits several mechanisms of action that contribute to its biological activities:

- Metal Chelation : The carboxylic acid and hydroxyl groups in 5-HPA allow it to chelate metal ions, which can inhibit various enzymatic activities that depend on metal cofactors.

- Antimicrobial Activity : Research indicates that 5-HPA possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi and viruses .

- Inhibition of Enzymatic Activities : Studies have shown that derivatives of hydroxypyridine compounds, including 5-HPA, can inhibit key enzymes involved in critical biological processes, such as reverse transcriptase in HIV .

Antiviral Activity

A study focused on the design and synthesis of hydroxypyridone carboxylic acid derivatives demonstrated that some compounds derived from this scaffold exhibited significant antiviral activities against HIV. Specifically, compounds showed inhibition of HIV reverse transcriptase-associated RNase H activity in the low micromolar range .

| Compound | EC50 (µM) | Inhibition Type |

|---|---|---|

| Hydroxypyridone derivative | 10 | RNase H inhibition |

Antimicrobial Activity

The antimicrobial efficacy of 5-HPA has been documented in various studies. It has been shown to be effective against multiple pathogens:

| Pathogen Type | Activity |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Moderate |

| Viruses | Limited |

Case Studies

-

Synthesis and Biological Evaluation :

A study reported the synthesis of various hydroxypyridone carboxylic acids, including derivatives of 5-HPA. These compounds were evaluated for their ability to inhibit HIV replication and showed promising results, with some compounds achieving EC50 values around 10 µM . -

Antimicrobial Testing :

In another investigation, the antimicrobial properties of 5-HPA were tested against clinical isolates of ESKAPE pathogens. The compound demonstrated significant inhibition rates compared to control groups, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Pharmacological Potential

The pharmacological potential of 5-HPA is underscored by its ability to act as a lead compound for drug development. Its metal-chelating properties suggest applications in treating conditions related to metal ion dysregulation, such as neurodegenerative diseases. Furthermore, its antibacterial and antiviral properties position it as a candidate for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Hydroxypyridine-2-carboxylic acid?

The compound is synthesized via oxidation of substituted methylpyridines. For example, 5-methoxy-2-methylpyridine is oxidized with potassium permanganate (KMnO₄, 0.44 mol per 0.1 mol substrate) in water at 90–95°C for 3 hours. The product is isolated via acidification (pH 4) and purified through copper salt precipitation, yielding 47%. Key characterization includes melting point (167°C), NMR, and elemental analysis .

Q. How is this compound characterized after synthesis?

Characterization involves:

- Elemental analysis (C, H, N) to confirm purity (e.g., C: 54.61% vs. calculated 54.92%) .

- NMR spectroscopy : Distinct signals include δ 9.8 ppm (COOH proton) and pyridine protons at δ 7.4–8.3 ppm .

- Melting point determination : 167°C for the anhydrous form .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

¹H NMR is essential for identifying functional groups (e.g., COOH, pyridine protons). IR spectroscopy can confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can researchers address discrepancies in elemental analysis results for this compound?

Minor deviations (e.g., C: -0.31%, N: -0.09%) may indicate trace impurities. Recrystallization or alternative purification methods (e.g., column chromatography) can improve purity. Copper salt precipitation is a documented method to isolate the acid with ≥95% purity .

Q. What strategies optimize the synthesis yield of this compound?

- Controlled reagent addition : Gradual KMnO₄ addition over 3 hours minimizes side reactions .

- Temperature control : Maintaining 90–95°C ensures optimal oxidation efficiency .

- Stoichiometric adjustments : Higher KMnO₄ ratios (4.4:1 molar excess) enhance conversion rates .

Q. How does the substitution pattern on the pyridine ring affect chemical reactivity?

The hydroxyl (position 5) and carboxylic acid (position 2) groups create hydrogen-bonding networks, influencing acidity and coordination chemistry. Methoxy derivatives (e.g., 5-methoxy analogs) show distinct NMR shifts (δ 3.85 ppm for OCH₃) and altered solubility, impacting reactivity in downstream reactions .

Q. Methodological Considerations

- Data Contradiction Analysis : Discrepancies in elemental analysis (Table 2) highlight the need for rigorous purification. Copper salt precipitation is recommended for high-purity isolates .

- Regioselectivity : Positional isomers (e.g., 6-methoxy derivatives) require careful NMR interpretation to distinguish substitution patterns .

Propriétés

IUPAC Name |

5-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRRUFNHHQCLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934029 | |

| Record name | 5-Hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15069-92-8 | |

| Record name | 15069-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.